molecular formula C8H15NO3 B2846669 ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate CAS No. 1024586-62-6

ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate

Cat. No.: B2846669
CAS No.: 1024586-62-6
M. Wt: 173.212
InChI Key: PKFPSNBWVTXLGU-SSDOTTSWSA-N
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Description

Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate is a chiral compound featuring a pyrrolidine ring substituted at the 3-position with an ether-linked acetate ethyl ester. The (3R)-stereochemistry of the pyrrolidine moiety confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The molecular formula of the compound is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. Its structure includes a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom), an ether linkage, and an ethyl ester group, which collectively influence its physicochemical properties, such as solubility and lipophilicity .

This compound is typically utilized as a chiral intermediate in the synthesis of bioactive molecules, particularly in drug discovery for central nervous system (CNS) targets, where the pyrrolidine scaffold is prevalent.

Properties

IUPAC Name

ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)6-12-7-3-4-9-5-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFPSNBWVTXLGU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate, a compound with the molecular formula C8H15NO2C_8H_{15}NO_2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the ester functional group contributes to its reactivity and potential biological interactions.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to inhibit bacterial growth, suggesting that this compound may possess similar properties.

2. Anti-inflammatory Effects
Pyrrolidine-based compounds have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. By inhibiting PLA2, this compound may reduce the synthesis of pro-inflammatory eicosanoids, thereby mitigating inflammation .

3. Neuroprotective Potential
The neuroprotective effects of related pyrrolidine compounds have been explored in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and neuronal apoptosis, indicating a potential therapeutic role in neurodegenerative diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as PLA2, leading to decreased production of inflammatory mediators.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective effects.

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of pyrrolidine derivatives against various bacterial strains. This compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Research on Anti-inflammatory Effects

In a model of induced inflammation, a related pyrrolidine compound demonstrated a reduction in inflammatory markers and improved clinical outcomes in animal models. This supports the hypothesis that this compound may also exert similar anti-inflammatory effects .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition (PLA2), receptor modulation
Pyrrolidine derivativesAntimicrobialBacterial growth inhibition
PyrroxypheneAnti-inflammatoryPLA2 inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Implications
This compound C₈H₁₅NO₃ 173.21 Pyrrolidine, ethyl ester, ether Chiral intermediate, CNS drug synthesis
Mthis compound C₇H₁₃NO₃ 159.18 Pyrrolidine, methyl ester, ether Pharmaceutical intermediate (higher aqueous solubility as hydrochloride salt)
Ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate C₁₁H₉F₃N₂O₃ 274.20 Pyridine, cyano, trifluoromethyl, ethyl ester API intermediate, agrochemicals (enhanced metabolic stability due to fluorine)
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate C₈H₁₀N₂O₄ 214.18 Pyrazinone, hydroxyl, oxo, ethyl ester Enzyme inhibitors (hydrogen-bonding capacity via oxo/hydroxyl groups)
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₄H₂₃F₆N₃O₄ 579.46 Pyrrolidine, trifluoromethyl, amide, pyridine Targeted therapies (e.g., kinase inhibitors; hydrophobic interactions via CF₃ groups)

Key Comparative Insights:

The pyridine-based compound (C₁₁H₉F₃N₂O₃) contains electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups, which polarize the adjacent ether oxygen, enhancing electrophilicity and stability .

Lipophilicity and Solubility: The trifluoromethyl groups in the pyridine derivative (C₁₁H₉F₃N₂O₃) significantly increase lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, whereas the pyrazinone analogue (C₈H₁₀N₂O₄) has higher solubility due to hydrogen-bonding hydroxyl/oxo groups .

Synthetic Utility: Pyrrolidine-based compounds (e.g., the target and methyl ester) are widely used as chiral auxiliaries in asymmetric synthesis. The methyl ester’s hydrochloride salt (C₇H₁₃NO₃·HCl) offers improved crystallinity and aqueous solubility for purification . The pyrazinone derivative (C₈H₁₀N₂O₄) serves as a scaffold for protease or kinase inhibitors due to its hydrogen-bonding motifs .

Biological Relevance :

  • The trifluoromethyl-pyridine-pyrrolidine hybrid (C₂₄H₂₃F₆N₃O₄) exemplifies advanced functionalization for targeted therapies, leveraging hydrophobic CF₃ groups for enhanced protein-ligand binding .

Q & A

Q. What are the common synthetic routes for ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves esterification of pyrrolidine derivatives with ethyl acetate under acidic or catalytic conditions. Key steps include:
  • Step 1 : Reacting (3R)-pyrrolidin-3-ol with ethyl bromoacetate in anhydrous solvents (e.g., THF or DCM) under reflux (60–80°C) for 12–24 hours .
  • Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Optimization : Yield improvements (>80%) are achieved by controlling moisture (using molecular sieves), maintaining inert atmospheres (N₂/Ar), and employing catalysts like DMAP (4-dimethylaminopyridine) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify ester carbonyl signals (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Stereochemistry is confirmed using NOESY to detect spatial proximity of the 3R-pyrrolidinyl group to the ester oxygen .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times are compared to standards to verify (3R) configuration .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 202.1 m/z) and fragments (e.g., loss of ethyl group at m/z 156) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Drug Design : Serves as a precursor for neuropharmacological agents due to structural similarity to neurotransmitters (e.g., acetylcholine analogs). Activity is tested via receptor-binding assays (e.g., α7 nicotinic acetylcholine receptor) .
  • Prodrug Development : The ester group facilitates hydrolysis in vivo to release active metabolites, studied using simulated gastric fluid (pH 1.2) and HPLC metabolite profiling .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R vs. 3S enantiomers) affect the biological activity of ethyl 2-pyrrolidin-3-yloxyacetate derivatives?

  • Methodological Answer :
  • Comparative Assays : Enantiomers are tested in parallel using:
  • In vitro kinase inhibition assays (e.g., IC₅₀ values against MAPK or PI3K).
  • Molecular Docking : Computational models (AutoDock Vina) assess binding poses to chiral enzyme pockets .
  • Case Study : (3R) enantiomers show 10-fold higher affinity for GABA receptors than (3S) in electrophysiology studies (Xenopus oocyte models) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Purity Validation : Reanalyze batches via GC-MS to rule out impurities (e.g., residual solvents or diastereomers) that may skew bioactivity .
  • Model Standardization : Compare results across cell lines (e.g., HEK293 vs. CHO) and adjust protocols (e.g., serum-free vs. serum-containing media) to identify confounding variables .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions (e.g., with NMDA receptors) over 100-ns trajectories. Analyze hydrogen bonding and hydrophobic contacts .
  • QSAR Models : Train regression models on pyrrolidine derivatives to predict logP and IC₅₀ values, prioritizing analogs with improved blood-brain barrier permeability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Synthesis : Reduces racemization risks by minimizing residence time. Parameters:
  • Reactor temperature: 50°C
  • Solvent: Ethanol/water (7:3) with immobilized lipase catalyst .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric excess (ee > 98%) .

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